Maltulose monohydrate
Overview
Description
Maltulose monohydrate, also known as 4-O-α-D-Glucopyranosyl-D-fructose monohydrate, is a disaccharide composed of glucose and fructose. It is a rare sugar found in small quantities in honey and certain starch hydrolysates. This compound is known for its sweetening properties, which are comparable to those of maltitol but less than those of sucrose .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltulose monohydrate can be synthesized through the isomerization of maltose in an alkaline medium. This process involves the conversion of maltose syrup into maltulose syrup using an alkaline catalyst . Another method involves the use of a pressurized hot phosphate buffer to produce maltulose from maltose. The optimal conditions for this reaction include a temperature of 115°C and an average residence time of 10 minutes .
Industrial Production Methods
The industrial production of this compound involves the preparation of an aqueous maltulose solution with a concentration above 65% by weight. This solution is then concentrated to a dry matter ratio of more than 50% by weight. The concentrated solution is cooled to induce supersaturation, followed by controlled crystallization through cooling and stirring. The resulting this compound crystals are then separated, recovered, and dried .
Chemical Reactions Analysis
Types of Reactions
Maltulose monohydrate undergoes various chemical reactions, including isomerization and hydrolysis. The isomerization of maltose to maltulose is a key reaction, which can be catalyzed by alkali, metal, or enzymatic catalysts . Hydrolysis of maltulose can occur under acidic conditions, leading to the formation of glucose and fructose.
Common Reagents and Conditions
Common reagents used in the isomerization of maltose to maltulose include alkaline catalysts such as sodium hydroxide. The reaction conditions typically involve elevated temperatures and controlled pH levels to optimize the yield of maltulose .
Major Products
The major products formed from the isomerization of maltose include maltulose and other keto-disaccharides. Hydrolysis of maltulose results in the formation of glucose and fructose .
Scientific Research Applications
Maltulose monohydrate has several scientific research applications across various fields:
Chemistry: It is used as a model compound for studying the isomerization and hydrolysis of disaccharides.
Mechanism of Action
Maltulose monohydrate exerts its effects primarily through its metabolism in the body. It is slowly digested and absorbed, leading to a gradual release of glucose and fructose into the bloodstream. This slow digestion helps in maintaining stable blood glucose levels and reducing insulin spikes . In bacteria, maltulose is utilized as an energy source, supporting bacterial growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Maltulose monohydrate is unique due to its specific isomerization process and its balanced sweetening properties. Unlike sucrose, maltulose has a lower glycemic index, making it a suitable alternative for diabetic-friendly foods. Its slow digestion and absorption also contribute to its unique metabolic effects, providing a steady release of energy .
Biological Activity
Maltulose monohydrate, a disaccharide composed of glucose and fructose, has garnered attention for its unique biological properties and potential applications in various fields, including nutrition, medicine, and microbiology. This article delves into the biological activity of this compound, examining its metabolism, effects on blood glucose levels, and its role as an energy source for certain microorganisms.
Chemical Structure and Properties
Maltulose (4-O-α-D-Glucopyranosyl-D-fructose) is structurally similar to sucrose but differs in the configuration of its glycosidic bond. This structural variation results in distinct metabolic pathways and biological effects compared to other sugars.
1. Metabolic Pathways
Maltulose is slowly digested and absorbed in the human body, leading to a gradual release of glucose and fructose into the bloodstream. This slow metabolism is attributed to the unique α(1→4) glycosidic bond, which contrasts with the faster digestion of sucrose and other sugars. Consequently, maltulose has a lower glycemic index (GI) than sucrose, making it a suitable alternative for individuals managing diabetes .
2. Effects on Blood Glucose Levels
Research indicates that maltulose can help maintain stable blood glucose levels. Its slow absorption rate prevents rapid spikes in blood sugar, which is particularly beneficial for diabetic patients. A study demonstrated that substituting maltulose for higher GI sugars resulted in improved glycemic control among participants .
Microbial Utilization of Maltulose
Maltulose serves as an energy source for specific bacteria, particularly those involved in fermentation processes. For instance, certain strains of Lactobacillus can metabolize maltulose efficiently, contributing to the production of lactic acid under anaerobic conditions. This property is exploited in various fermentation applications within the food industry .
Table 1: Bacterial Strains Utilizing Maltulose
Bacterial Strain | Metabolic Product | Reference |
---|---|---|
Lactobacillus plantarum | Lactic Acid | |
Bifidobacterium bifidum | Short-chain Fatty Acids |
Case Study 1: Impact on Diabetic Patients
A clinical trial involving diabetic patients assessed the effects of maltulose consumption on glycemic response. Participants who consumed maltulose exhibited significantly lower postprandial blood glucose levels compared to those consuming sucrose. The trial concluded that maltulose could be a beneficial sugar substitute for diabetes management .
Case Study 2: Fermentation Studies
In a fermentation study, researchers evaluated the ability of various probiotic strains to utilize maltulose as a substrate. Results indicated that Lactobacillus species not only utilized maltulose effectively but also produced higher yields of lactic acid compared to other sugars like glucose and sucrose. This finding highlights maltulose's potential as a prebiotic substrate in functional foods .
Comparison with Other Disaccharides
Maltulose's unique properties can be contrasted with other common disaccharides such as sucrose and lactose:
Table 2: Comparison of Disaccharides
Disaccharide | Glycemic Index | Metabolism Rate | Energy Source for Bacteria |
---|---|---|---|
Sucrose | High (65) | Rapid | Limited |
Lactose | Moderate (46) | Moderate | Some strains |
Maltulose | Low (32) | Slow | Many strains |
Properties
IUPAC Name |
(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h5-15,17-21H,1-3H2;1H2/t5-,6-,7-,8-,9+,10-,11-,12-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNLNTFVNSVIFH-OEFDZIMQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207511-09-9 | |
Record name | D-Fructose, 4-O-α-D-glucopyranosyl-, monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207511-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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